

# The Degradation of PIK3CG by ARM165: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | ARM165    |           |  |  |  |
| Cat. No.:            | B15619388 | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The phosphatidylinositol-3-kinase gamma (PI3Ky) catalytic subunit, PIK3CG, has emerged as a critical therapeutic target in acute myeloid leukemia (AML). Its myeloid-restricted expression pattern makes it an attractive candidate for targeted therapies aimed at minimizing off-target toxicities. While small-molecule inhibitors of PIK3CG have been developed, they often fail to induce a sustained therapeutic response. This has led to the development of alternative strategies, such as targeted protein degradation. **ARM165**, a novel proteolysis-targeting chimera (PROTAC), has been engineered to specifically induce the degradation of PIK3CG. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of **ARM165**, offering a valuable resource for researchers in oncology and drug development.

### **Introduction to PIK3CG and ARM165**

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in cell signaling, regulating processes such as cell growth, proliferation, survival, and migration. The class IB PI3K, PI3Ky, is predominantly expressed in hematopoietic cells and is a key regulator of immune and inflammatory responses. In the context of AML, the PIK3CG/p110y—PIK3R5/p101 axis is critical for the activation of the downstream AKT signaling pathway, which promotes leukemia cell survival and proliferation.[1][2][3]



ARM165 is a heterobifunctional molecule designed to specifically target PIK3CG for degradation.[4] It is a PROTAC that consists of a ligand that binds to PIK3CG (derived from the selective PI3Ky inhibitor AZ2), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This ternary complex formation facilitates the ubiquitination of PIK3CG, marking it for subsequent degradation by the proteasome.[5] This degradation-based approach offers a potential advantage over small-molecule inhibition by achieving a more sustained and profound suppression of the PI3Ky-Akt signaling pathway.[1]

## Quantitative Data on ARM165 Activity

The efficacy of **ARM165** has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of ARM165 in AML Cells

| Parameter             | Cell Line | Value                      | Reference |
|-----------------------|-----------|----------------------------|-----------|
| IC50 (Cell Viability) | AML cells | < 1 μM                     | [4]       |
| PIK3CG Degradation    | OCI-AML2  | 50% degradation at 1<br>μΜ | [6]       |

Table 2: In Vivo Efficacy of **ARM165** in AML Mouse Models



| Parameter              | Animal Model                                        | Dosage and<br>Administration                              | Outcome                                                                            | Reference |
|------------------------|-----------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Toxicity Profile       | Naive mice                                          | 0.051 mg/kg via<br>IV injection for 7<br>consecutive days | Well-tolerated                                                                     | [7]       |
| Disease Burden         | Syngeneic and xenotransplantati on AML mouse models | Not specified                                             | Significantly<br>reduced disease<br>burden in bone<br>marrow, spleen,<br>and blood | [1]       |
| Combination<br>Therapy | AML mouse<br>models                                 | ARM165 with venetoclax                                    | Enhanced the effects of venetoclax                                                 | [1]       |

# Signaling Pathway of PIK3CG and Mechanism of ARM165

The PIK3CG-mediated signaling pathway is a critical driver of AML pathogenesis. Upstream signals, such as those from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs), activate PIK3CG.[8][9] Activated PIK3CG, in complex with its regulatory subunit PIK3R5, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a myriad of substrates that promote cell survival, proliferation, and inhibit apoptosis.[3][10]

**ARM165** hijacks the ubiquitin-proteasome system to induce the degradation of PIK3CG. By forming a ternary complex with PIK3CG and the E3 ligase Cereblon, **ARM165** facilitates the transfer of ubiquitin molecules to PIK3CG. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then degrades the PIK3CG protein. The degradation of PIK3CG effectively blocks the entire downstream signaling cascade, leading to a sustained inhibition of AKT activity and subsequent anti-leukemic effects.





Click to download full resolution via product page

Caption: PIK3CG signaling pathway and the mechanism of ARM165-mediated degradation.



# Experimental Protocols Western Blot Analysis for PIK3CG Degradation

This protocol describes the detection of PIK3CG protein levels in AML cells following treatment with **ARM165**.

#### Materials:

- AML cell lines (e.g., OCI-AML2)
- ARM165
- DMSO (vehicle control)
- · Complete cell culture medium
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-PIK3CG, anti-β-actin (loading control)
- · HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:



- Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of **ARM165** (e.g., 0.1, 1, 10 μM) or DMSO for the desired time (e.g., 24 hours).
- Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
- Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using the BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-PIK3CG antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading. Quantify band intensities to determine the extent of PIK3CG degradation.





Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis of PIK3CG degradation.



## **Cell Viability Assay**

This protocol outlines the procedure for determining the effect of **ARM165** on the viability of AML cells.

#### Materials:

- · AML cell lines
- ARM165
- DMSO (vehicle control)
- Complete cell culture medium
- 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a suitable density.
- Compound Treatment: Treat the cells with a serial dilution of **ARM165** (e.g., 0.01 to 100  $\mu$ M) or DMSO.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control
  cells. Determine the IC50 value by plotting the cell viability against the logarithm of the
  ARM165 concentration and fitting the data to a dose-response curve.



### **Conclusion and Future Directions**

ARM165 represents a promising therapeutic agent for the treatment of AML by effectively inducing the degradation of PIK3CG and thereby ablating the pro-survival PI3Ky-Akt signaling pathway. The data presented in this guide highlight its potent anti-leukemic activity and superiority over traditional small-molecule inhibitors in achieving sustained pathway inhibition. Further research should focus on comprehensive preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of ARM165, as well as its long-term efficacy and safety in relevant animal models. The combination of ARM165 with other anti-leukemic agents, such as venetoclax, also warrants further investigation as a potential strategy to overcome drug resistance and improve patient outcomes in AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. communities.springernature.com [communities.springernature.com]
- 2. Targeting a lineage-specific PI3Kγ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule - Institut de la Leucémie [institut-leucemie.fr]
- 3. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. Upstream regulators of phosphoinositide 3-kinase and their role in diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence PMC [pmc.ncbi.nlm.nih.gov]



- 10. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- To cite this document: BenchChem. [The Degradation of PIK3CG by ARM165: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619388#pik3cg-degradation-by-arm165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com